![molecular formula C16H15Cl3O2 B1141429 METHOXYCHLOR, [RING-14C(U)] CAS No. 105367-23-5](/img/no-structure.png)

METHOXYCHLOR, [RING-14C(U)]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

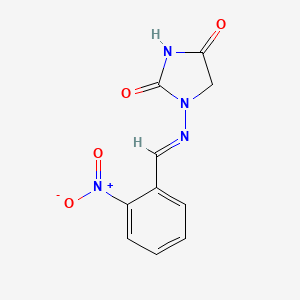

Methoxychlor, [RING-14C(U)], is a compound with the molecular formula C16H15Cl3O2 . It is a solid substance and is stored at a temperature of 2-8°C . Methoxychlor is a synthetic organochloride insecticide that was used to protect crops, ornamentals, livestock, and pets against various pests .

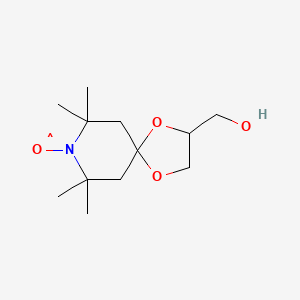

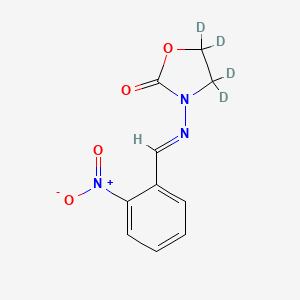

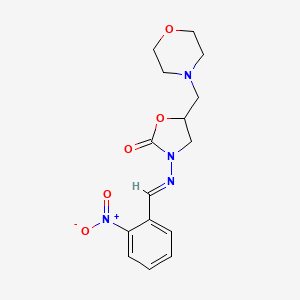

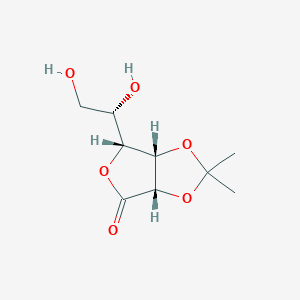

Molecular Structure Analysis

The molecular structure of Methoxychlor consists of 16 carbon atoms, 15 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . It has a molar mass of 345.65 g/mol .Chemical Reactions Analysis

Methoxychlor undergoes various reactions in the environment. The first step of degradation is dechlorination to yield 1,1-dichloro-2,2-bis(4-methoxyphenyl)-ethane or CN-replacement to yield 2,2-bis(4-methoxyphenyl)acetonitrile . These reactions are followed by O-demethylation .Physical And Chemical Properties Analysis

Methoxychlor appears as white to pale yellow dimorphic crystals . It has a slightly fruity odor . It is practically insoluble in water . The environmental fate of Methoxychlor is influenced by its physical and chemical properties as well as environmental conditions .Mécanisme D'action

Methoxychlor acts as an estrogenic compound, promoting oxidative stress and causing damage to ovarian follicles . It also impairs early embryonic development in pigs . Another study suggests that Methoxychlor can increase lactoferrin (LF) and glucose-6-phosphate dehydrogenase (G6PD) mRNA concentrations by a mechanism that is not mediated through estrogen receptor alpha or beta .

Safety and Hazards

Methoxychlor is harmful if swallowed and poses a possible risk of impaired fertility . It is recommended to wear suitable protective clothing when handling this compound . Methoxychlor is considered a persistent, bioaccumulative, and toxic chemical . It has been banned for use as a pesticide due to its acute toxicity, bioaccumulation, and endocrine disruption activity .

Orientations Futures

Propriétés

Numéro CAS |

105367-23-5 |

|---|---|

Formule moléculaire |

C16H15Cl3O2 |

Poids moléculaire |

369.86 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)